N-(2-ethylphenyl)-2-propoxybenzamide
Description
N-(2-ethylphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a benzamide core substituted with a 2-propoxy group at the ortho position and an N-linked 2-ethylphenyl moiety. Benzamides are widely studied for applications ranging from medicinal chemistry (e.g., anticonvulsants, anti-inflammatory agents) to agrochemicals, with substituents critically influencing bioactivity and physicochemical behavior .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.371 |
IUPAC Name |
N-(2-ethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-12-8-6-10-15(17)18(20)19-16-11-7-5-9-14(16)4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI Key |
UABNYOHUMRZNME-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)
- Structure: Differs by a 4-amino group on the benzamide ring.
- Activity : Demonstrated anticonvulsant efficacy in the maximal electroshock (MES) test in mice, with activity at 10–100 mg/kg doses .
- Key Contrast: The absence of the 4-amino group in N-(2-ethylphenyl)-2-propoxybenzamide may reduce its affinity for neuronal targets implicated in seizure modulation.
N-(4-Aminophenyl)-2-propoxybenzamide
- Structure: Shares the 2-propoxybenzamide backbone but substitutes the N-aryl group with a 4-aminophenyl moiety.
- Physicochemical Properties: Molecular weight = 270.33 g/mol; higher hydrogen-bonding capacity (H-bond donors = 2) compared to this compound, which lacks an amino group .
- Safety Profile: Classified as an irritant (Xi hazard symbol), suggesting that substituents like the 4-aminophenyl group may introduce toxicity risks absent in the ethylphenyl variant .
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide)
N,O-Bidentate Directing Groups
Alkoxy Chain Modifications
- Propoxy vs.
Pharmacological and Toxicological Profiles
Notable Gaps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
